molecular formula C17H21N3OS B11368649 6-(2-Ethoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11368649
M. Wt: 315.4 g/mol
InChI Key: CSGONGMEOWGGSG-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an ethoxyphenyl group and a pentyl chain, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiadiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The compound can also interact with DNA, causing damage and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole
  • 6-(2-Chlorophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole
  • 6-(2-Bromophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

6-(2-Ethoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the ethoxy group, which enhances its solubility and bioavailability. This structural feature also contributes to its distinct biological activities, making it a promising candidate for further research and development .

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N3OS/c1-3-5-6-11-16-19-20-12-14(18-17(20)22-16)13-9-7-8-10-15(13)21-4-2/h7-10,12H,3-6,11H2,1-2H3

InChI Key

CSGONGMEOWGGSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN2C=C(N=C2S1)C3=CC=CC=C3OCC

Origin of Product

United States

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